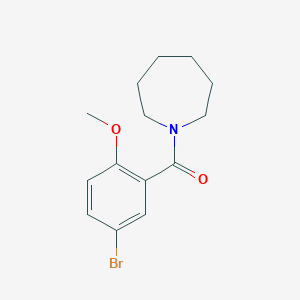

![molecular formula C16H20N2O4S B268388 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FSBA is a sulfonamide-based reagent that is commonly used for labeling proteins and peptides. It is a highly reactive compound that can covalently modify the amino groups of lysine residues in proteins, thereby allowing for the identification and analysis of protein-protein interactions.

Mecanismo De Acción

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide works by reacting with the amino groups of lysine residues in proteins. The reaction is highly specific and occurs under mild conditions. The resulting covalent bond between N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide and the lysine residue can be stable enough to withstand harsh experimental conditions, such as denaturation and proteolysis.

Biochemical and Physiological Effects:

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not significantly alter protein structure or function, and it does not affect protein stability or activity. Furthermore, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is not toxic to cells at concentrations commonly used in research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in lab experiments is its high specificity for lysine residues. This allows for the precise labeling of specific proteins and the identification of protein-protein interactions. Additionally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is relatively easy to use and can be incorporated into a variety of experimental protocols.

One limitation of using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is that it can only label lysine residues that are accessible to the reagent. This means that some lysine residues may not be labeled, which can limit the accuracy of the results. Additionally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide can be expensive to purchase, which can be a barrier to its use in some research settings.

Direcciones Futuras

There are numerous future directions for research involving N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new labeling strategies that can overcome the limitations of current methods. For example, researchers are exploring the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in combination with other reagents to increase the coverage of labeled lysine residues.

Another area of interest is the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in the study of protein-protein interactions in complex biological systems. Researchers are exploring the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in combination with mass spectrometry to identify interacting proteins in cells and tissues.

Overall, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a powerful tool for studying protein-protein interactions and has numerous applications in scientific research. As research in this area continues to evolve, it is likely that new applications and strategies for using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide will emerge.

Métodos De Síntesis

The synthesis of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves the reaction of 4-aminobenzenesulfonamide with 2-furylacetaldehyde in the presence of sodium cyanoborohydride. The resulting product is then reacted with 2,2-dimethylpropionyl chloride to yield N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. The synthesis of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a relatively straightforward process that can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has found numerous applications in scientific research, particularly in the field of proteomics. It is commonly used as a cross-linking reagent for studying protein-protein interactions. N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide can be used to label specific lysine residues in proteins, thereby allowing for the identification of interacting proteins. This information can be used to gain insights into protein function and signaling pathways.

Propiedades

Nombre del producto |

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide |

|---|---|

Fórmula molecular |

C16H20N2O4S |

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C16H20N2O4S/c1-16(2,3)15(19)18-12-6-8-14(9-7-12)23(20,21)17-11-13-5-4-10-22-13/h4-10,17H,11H2,1-3H3,(H,18,19) |

Clave InChI |

LAEXTEDOITVLEM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

SMILES canónico |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268305.png)

![N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)

![2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268307.png)

![4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268310.png)

![2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268313.png)

![N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)

![2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268316.png)

![2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268318.png)

![3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)

![N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B268324.png)

![N-{4-[(butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268329.png)